molecular formula C13H16N2O3 B1290409 Benzyl 3-carbamoylpyrrolidine-1-carboxylate CAS No. 455267-26-2

Benzyl 3-carbamoylpyrrolidine-1-carboxylate

Cat. No.: B1290409
CAS No.: 455267-26-2
M. Wt: 248.28 g/mol
InChI Key: RFMDNYSGEQPCAA-UHFFFAOYSA-N
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Preparation Methods

The synthesis of benzyl 3-carbamoylpyrrolidine-1-carboxylate typically involves the reaction of 3-carbamoylpyrrolidine with benzyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction . The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Benzyl 3-carbamoylpyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction rates and yields .

Comparison with Similar Compounds

Benzyl 3-carbamoylpyrrolidine-1-carboxylate can be compared with other similar compounds, such as:

    Benzyl 3-carbamoylpyrrolidine-2-carboxylate: This compound has a similar structure but differs in the position of the carbamoyl group.

    Benzyl 3-carbamoylpyrrolidine-4-carboxylate: Another structural isomer with the carbamoyl group at a different position.

    Benzyl 3-carbamoylpyrrolidine-1-carboxamide: This compound has an amide group instead of an ester group.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

benzyl 3-carbamoylpyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c14-12(16)11-6-7-15(8-11)13(17)18-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H2,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFMDNYSGEQPCAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(=O)N)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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